molecular formula C20H20FN3OS B2989390 N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,5-dimethylbenzamide CAS No. 897455-53-7

N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,5-dimethylbenzamide

Cat. No. B2989390
CAS RN: 897455-53-7
M. Wt: 369.46
InChI Key: WPJPGXAWOXWFTM-UHFFFAOYSA-N
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Description

“N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,5-dimethylbenzamide” is a compound that contains a fluorophenyl group and an imidazole ring. It’s part of a class of compounds that have shown potential in various biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions. For instance, the synthesis of pyrazoline, a related compound, was performed via a one-pot three-component reaction under microwave irradiation. This was followed by oxidative aromatization of pyrazoline to form the pyrazole .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as FT-IR, HR-MS, 1D and 2D NMR . These techniques provide information about the functional groups present in the molecule and their spatial arrangement.


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and diverse. For instance, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, and topological polar surface area can be computed .

Scientific Research Applications

Radiolabelled Antagonist for Imaging

  • Development of [11C]L-159,884 : This compound, a radiolabelled nonpeptide angiotensin II antagonist, is useful for imaging angiotensin II, AT1 receptors. It's prepared by C-11 methylation and purified by semi-preparative reverse-phase HPLC, indicating its application in advanced biochemical imaging (Hamill et al., 1996).

Potential Antipsychotic Agents

  • 1,3-Dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols Series : This research highlights the synthesis and evaluation of a series of compounds including ones with similar structural features to the specified compound. They were found to have an antipsychotic-like profile in behavioral animal tests, indicating their potential as novel antipsychotic agents (Wise et al., 1987).

GPIIb/IIIa Integrin Antagonists

  • Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate : This compound is a potent, orally active fibrinogen receptor antagonist, suggesting applications in antithrombotic treatment. It highlights the therapeutic potential of compounds with similar structural frameworks (Hayashi et al., 1998).

Anticancer Agents

  • Synthesis of New Benzothiazole Acylhydrazones : Research involving the synthesis of derivatives similar to the specified compound reveals their potential as anticancer agents. The study includes evaluating their effects against various cancer cell lines, indicating a significant role in cancer treatment (Osmaniye et al., 2018).

Cardiac Electrophysiological Activity

  • N-Substituted Imidazolylbenzamides or Benzene-Sulfonamides : These compounds, including ones structurally related to the specified compound, have been explored for their cardiac electrophysiological activity. They show potential as class III agents for treating arrhythmias (Morgan et al., 1990).

Antianxiety Agent

  • Ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine : This compound is synthesized as a central benzodiazepine receptor ligand and tested for its potential as an antianxiety agent. It exhibits high affinity for receptors and demonstrates effectiveness in animal models of anxiety (Anzini et al., 2008).

Benzodiazepine Receptor Imaging

  • Synthesis and Evaluation of Substituted [18F]imidazo[1,2-a]pyridines : Research on compounds with similar structure for benzodiazepine receptor imaging via positron emission tomography suggests applications in studying peripheral benzodiazepine receptors in neurodegenerative disorders (Fookes et al., 2008)

Anticonvulsant Development

  • Development of Quality Control Methods for Promising Anticonvulsant : This study focuses on developing quality control techniques for an anticonvulsant derivative, indicating the compound's potential in treating seizure disorders (Sych et al., 2018).

Oral Antihypertensive Agents

  • Nonpeptide Angiotensin II Receptor Antagonists : Research on a series of N-(biphenylylmethyl)imidazoles, which are nonpeptide angiotensin II receptor antagonists, indicates the significance of similar compounds in developing oral antihypertensive drugs (Carini et al., 1991).

Corrosion Inhibitors

  • Halogen-Substituted Imidazoline Derivatives as Corrosion Inhibitors : The study demonstrates the use of novel imidazoline derivatives as effective corrosion inhibitors, suggesting applications in material science and industrial processes (Zhang et al., 2015).

properties

IUPAC Name

N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3OS/c1-13-9-14(2)11-16(10-13)19(25)22-7-8-26-20-23-12-18(24-20)15-3-5-17(21)6-4-15/h3-6,9-12H,7-8H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJPGXAWOXWFTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,5-dimethylbenzamide

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